methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
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Overview
Description
methyl glycinate , is a compound with the chemical formula C10H11ClO2. It appears as a colorless to pale yellow liquid at room temperature and pressure .
Preparation Methods
Synthetic Routes: The synthesis of methyl glycinate involves the acetylation of glycine with an acetylating agent. One common method is the reaction between glycine and acetic anhydride or acetyl chloride. The reaction proceeds as follows:
Glycine+Acetylating Agent→Methyl Glycinate
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Acidic or basic catalysts may be employed to facilitate the acetylation process.
Industrial Production: Methyl glycinate serves as an intermediate in organic synthesis and pharmaceutical chemistry. It is also used in the production of insecticides (such as pyrethroids) and pharmaceutical raw materials. For example, it is a precursor for the synthesis of pyrethric acid and dichloropyrethric acid .
Chemical Reactions Analysis
Reactivity: Methyl glycinate can undergo various chemical reactions, including:
Acetylation: As mentioned earlier, it readily reacts with acetylating agents to form the acetylated product.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs, yielding glycine and acetic acid.
Acetylating Agents: Acetic anhydride or acetyl chloride.
Catalysts: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide).
Major Products: The major product of the acetylation reaction is methyl glycinate itself.
Scientific Research Applications
Methyl glycinate finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in the production of insecticides and other chemicals.
Mechanism of Action
The exact mechanism by which methyl glycinate exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Methyl glycinate’s uniqueness lies in its structure, combining an acetyl group with the glycine backbone. Similar compounds include other amino acid derivatives, but each has distinct properties and applications.
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H14ClN3O4/c1-23-15(22)8-17-13(20)9-19-14(21)7-6-12(18-19)10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3,(H,17,20) |
InChI Key |
LCUSXQLFSXOBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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